molecular formula C10H13F2NO B15235277 (1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B15235277
M. Wt: 201.21 g/mol
InChI Key: CQTJIMJWTQPZLP-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL typically involves several steps, including the introduction of the difluoromethyl group and the formation of the chiral centers. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of difluoromethylated derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino and a difluoromethyl group. This combination of features enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1

InChI Key

CQTJIMJWTQPZLP-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)C(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)F)N)O

Origin of Product

United States

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